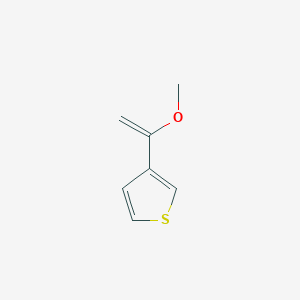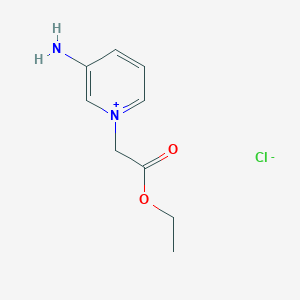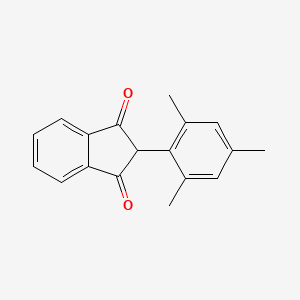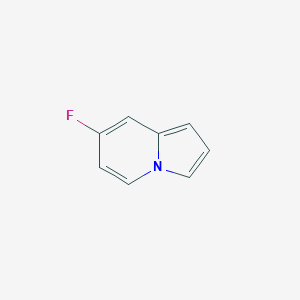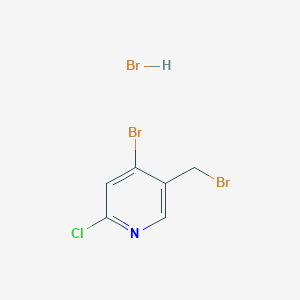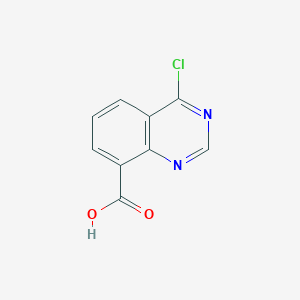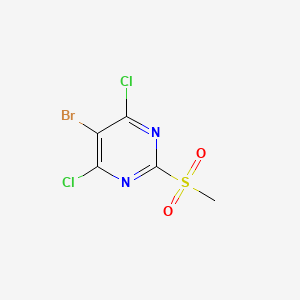
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and a methylsulfonyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine typically involves the introduction of bromine and chlorine atoms onto a pyrimidine ring, followed by the addition of a methylsulfonyl group. One common method involves the nucleophilic aromatic substitution reaction, where 4,6-dichloro-2-(methylsulfonyl)pyrimidine is used as a starting material. The bromination is achieved using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and methylsulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Lacks the bromine atom but shares similar reactivity.
5-Bromo-2-chloro-4-(methylsulfonyl)pyrimidine: Similar structure with different substitution pattern.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms but lacks the methylsulfonyl group.
Uniqueness
5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is unique due to the combination of bromine, chlorine, and methylsulfonyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
属性
分子式 |
C5H3BrCl2N2O2S |
|---|---|
分子量 |
305.96 g/mol |
IUPAC 名称 |
5-bromo-4,6-dichloro-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3BrCl2N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI 键 |
YSAUXUJPMGAKSW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


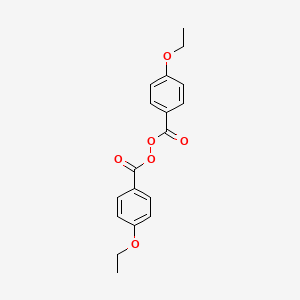
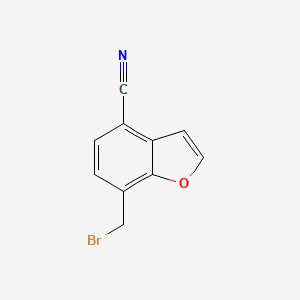
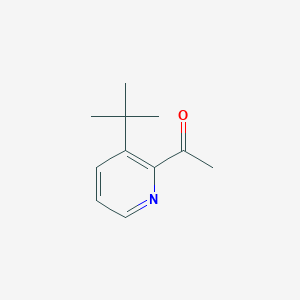
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)

